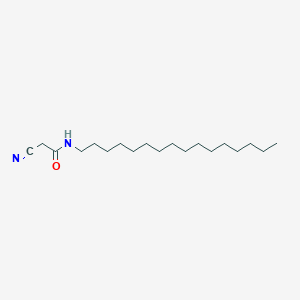
1,3-bis(2-hydroxyethylamino)propan-2-ol
Übersicht
Beschreibung
1,3-bis(2-hydroxyethylamino)propan-2-ol: is a chemical compound with the molecular formula C7H18N2O3 . It is also known by its IUPAC name, This compound . This compound is a derivative of ethanolamine and is commonly used as a buffer in biochemical experiments. It has a molecular weight of 178.23 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-bis(2-hydroxyethylamino)propan-2-ol typically involves the reaction of 2-propanol with ethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often under reflux conditions, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving high-quality product suitable for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-bis(2-hydroxyethylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones under specific conditions.
Reduction: It can be reduced to form simpler alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation products: Aldehydes or ketones depending on the reaction conditions.
Reduction products: Simpler alcohols or amines.
Substitution products: Chlorides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-bis(2-hydroxyethylamino)propan-2-ol is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a buffer in various chemical reactions and analytical techniques.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for potential therapeutic applications due to its biocompatibility.
Industry: Utilized in the production of polymers and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 1,3-bis(2-hydroxyethylamino)propan-2-ol involves its interaction with various molecular targets and pathways . The hydroxyl and amino groups in its structure allow it to form hydrogen bonds and interact with biological molecules such as proteins and nucleic acids . This interaction can stabilize the structure of these molecules and enhance their functional properties .
Vergleich Mit ähnlichen Verbindungen
Comparison: 1,3-bis(2-hydroxyethylamino)propan-2-ol is unique due to its specific arrangement of hydroxyl and amino groups, which confer distinct chemical and physical properties . Compared to similar compounds, it offers better stability and solubility in aqueous solutions, making it more suitable for certain applications .
Eigenschaften
IUPAC Name |
1,3-bis(2-hydroxyethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O3/c10-3-1-8-5-7(12)6-9-2-4-11/h7-12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNLINDNKXJLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCC(CNCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195398 | |
| Record name | 2-Propanol, 1,3-bis((2-hydroxyethyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42711-84-2 | |
| Record name | 2-Propanol, 1,3-bis((2-hydroxyethyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042711842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1,3-bis((2-hydroxyethyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1-Methyl-3-phenylpropyl)amino]propionitrile](/img/structure/B1621888.png)
![2-[2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoylamino]acetic acid](/img/structure/B1621889.png)
![1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol](/img/structure/B1621890.png)
![[2-(4-Methoxy-phenyl)-chromen-4-ylideneamino]-acetic acid](/img/structure/B1621891.png)









